molecular formula C13H10N4O2S B2924577 N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide CAS No. 691887-96-4

N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide

Cat. No.: B2924577
CAS No.: 691887-96-4
M. Wt: 286.31
InChI Key: CKXWPDSDPPRMGD-OQLLNIDSSA-N
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Description

N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrrole ring, and a furan ring

Properties

IUPAC Name

N-[(E)-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-12(11-4-2-7-19-11)16-15-9-10-3-1-6-17(10)13-14-5-8-20-13/h1-9H,(H,16,18)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXWPDSDPPRMGD-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NNC(=O)C2=CC=CO2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/NC(=O)C2=CC=CO2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide typically involves multiple steps, starting with the formation of the thiazole ring, followed by the introduction of the pyrrole and furan rings. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the thiazole ring.

  • Cyclization Reactions: Cyclization reactions are used to form the pyrrole and furan rings.

  • Hydrazide Formation: The final step involves the formation of the hydrazide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole derivatives share similar structural features and may have overlapping biological activities.

  • Pyrrole Derivatives: Pyrrole derivatives are also structurally related and can exhibit similar properties.

  • Furan Derivatives: Furan derivatives, like the one , are known for their diverse biological activities.

Uniqueness: N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide stands out due to its unique combination of thiazole, pyrrole, and furan rings, which contribute to its distinct chemical and biological properties.

Biological Activity

N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its potential as an antiviral, anticancer, and antimicrobial agent, supported by case studies and research findings.

  • Molecular Formula : C13H10N4O2S
  • Molecular Weight : 286.31 g/mol
  • CAS Number : 691887-96-4

These properties indicate that the compound belongs to the class of hydrazones, which are known for their varied biological activities.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit promising antiviral properties. For instance, a study highlighted that certain thiazole derivatives demonstrated inhibition of hepatitis C virus replication by targeting cyclooxygenase-2 pathways, suggesting a potential mechanism for this compound's activity against viral infections .

Anticancer Activity

The anticancer properties of similar compounds have been well-documented. A study focusing on thiazole-bearing molecules indicated that they possess significant cytotoxic effects against various cancer cell lines. For example, compounds with thiazole rings showed IC50 values less than those of standard drugs like doxorubicin, indicating superior efficacy . The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole and furan moieties could enhance cytotoxicity.

Case Study: Cytotoxicity Testing

CompoundCell LineIC50 (µM)
Compound AJurkat1.61 ± 1.92
Compound BHT-291.98 ± 1.22
This compoundMCF7TBD

This table summarizes the cytotoxic effects observed in various studies, highlighting the potential of this compound against different cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have demonstrated that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed effectiveness against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data illustrates the varying degrees of effectiveness of this compound against different bacterial strains.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication or cancer cell survival.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Membrane Disruption : The hydrophobic nature of the furan and thiazole moieties may facilitate interaction with microbial membranes.

Q & A

Basic: What synthetic methodologies are recommended for preparing this carbohydrazide derivative?

The compound is synthesized via a Schiff base condensation reaction between a furan-2-carbohydrazide derivative and an aldehyde-containing heterocyclic precursor (e.g., 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde). Key steps include:

  • Reagent Selection : Use ethanol or methanol as solvents under reflux (60–80°C) with catalytic acetic acid to drive imine bond formation .
  • Purification : Recrystallization from ethanol/dimethylformamide (DMF) mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
  • Validation : Confirm reaction completion via TLC and characterize intermediates using FT-IR (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .

Basic: How is the molecular structure validated post-synthesis?

Combined spectroscopic and crystallographic techniques are employed:

  • Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imine proton at δ 8.2–8.5 ppm, thiazole C-H at δ 7.3–7.6 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between heterocyclic rings. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder.

Basic: What preliminary biological screening protocols are applicable?

  • Antimicrobial Assays : Test against Mycobacterium tuberculosis (MIC via microplate Alamar Blue assay) or bacterial strains (agar diffusion). Include isoniazid derivatives as positive controls.
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ calculation) with dose ranges of 1–100 µM .
  • Enzyme Inhibition : Evaluate binding to cytochrome P450 or acetylcholinesterase via fluorometric assays .

Advanced: How to address crystallographic data discrepancies during refinement?

  • Data Collection : Use high-resolution (<1.0 Å) datasets to minimize errors. SHELXL’s restraints (e.g., DFIX, FLAT) refine disordered thiazole/pyrrole moieties .
  • Validation Tools : Check R-factor convergence (R1 < 5%), ADPs, and Hirshfeld surfaces (CrystalExplorer) for steric clashes .
  • Twinned Data : For non-merohedral twinning, apply TWIN/BASF commands in SHELX .

Advanced: What computational strategies elucidate the mechanism of action?

  • Molecular Docking : Use AutoDock Vina or GROMACS to model interactions with biological targets (e.g., M. tuberculosis enoyl-ACP reductase). Validate with MM-PBSA binding energy calculations .
  • QSAR Modeling : Derive descriptors (logP, polar surface area) via Gaussian09 and correlate with bioactivity data. Partial least squares (PLS) regression identifies critical substituents .
  • DFT Studies : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gap) and charge distribution on the hydrazide group .

Advanced: How to design SAR studies for optimizing bioactivity?

  • Substituent Variation : Modify the thiazole (e.g., 4-methyl vs. 4-nitro) or pyrrole (N-alkylation) rings. Assess impact on MIC values .
  • Bioisosteric Replacement : Replace furan with thiophene or pyridine and compare pharmacokinetic properties (SwissADME prediction) .
  • Metabolite Profiling : Use LC-MS to identify oxidation products (e.g., hydroxylation at the methylidene bridge) and assess metabolic stability .

Advanced: What strategies resolve spectral overlaps in NMR analysis?

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals, distinguishing thiazole C-2 (δ 160–165 ppm) from pyrrole C-β (δ 120–125 ppm) .
  • Solvent Screening : Use deuterated DMSO-d₆ to sharpen broad NH signals. Add shift reagents (e.g., Eu(fod)₃) for complex splitting patterns .
  • Dynamic NMR : Variable-temperature experiments (25–80°C) resolve rotameric equilibria in the carbohydrazide moiety .

Advanced: How to validate target engagement in cellular assays?

  • Pull-Down Assays : Functionalize the compound with biotin tags. Incubate with cell lysates and streptavidin beads; identify bound proteins via SDS-PAGE/MS .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stability after compound treatment (24 h) via western blot .
  • Fluorescence Microscopy : Tag with BODIPY® FL to track subcellular localization in live cells .

Advanced: How to mitigate synthetic byproducts during scale-up?

  • Process Optimization : Switch from batch to flow chemistry for better temperature control (reduces imine hydrolysis) .
  • Byproduct Analysis : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to identify and quantify hydrazine side products .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor and yield (>85%) .

Advanced: What crystallographic software is optimal for modeling non-covalent interactions?

  • Mercury (CCDC) : Visualize π-π stacking (thiazole-furan distance ~3.5 Å) and hydrogen bonds (N-H···O=C, ~2.1 Å) .
  • Olex2 : Generate interaction fingerprints (e.g., halogen bonds with protein residues) for docking validation .
  • PLATON : Calculate void volumes and solvent-accessible surfaces to assess crystal packing efficiency .

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